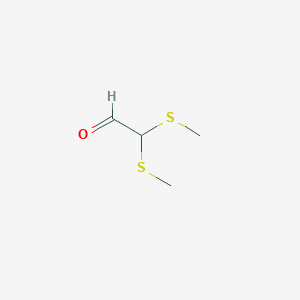Acetaldehyde, bis(methylthio)-
CAS No.: 101010-59-7
Cat. No.: VC20546727
Molecular Formula: C4H8OS2
Molecular Weight: 136.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101010-59-7 |
|---|---|
| Molecular Formula | C4H8OS2 |
| Molecular Weight | 136.2 g/mol |
| IUPAC Name | 2,2-bis(methylsulfanyl)acetaldehyde |
| Standard InChI | InChI=1S/C4H8OS2/c1-6-4(3-5)7-2/h3-4H,1-2H3 |
| Standard InChI Key | PLVDFUJWAUMETJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC(C=O)SC |
Introduction
Structural Identification and Nomenclature
Acetaldehyde, bis(methylthio)- is defined by the molecular formula C₄H₈OS₂ and a molar mass of 136.24 g/mol . Its IUPAC name, 2,2-bis(methylthio)acetaldehyde, reflects the substitution pattern: the aldehyde functional group (-CHO) resides at the terminal carbon, while two methylthio groups occupy the adjacent carbon (Figure 1). This configuration distinguishes it from simpler thioether analogs, such as (methylthio)acetaldehyde (CAS 23328-62-3), which contains only one methylthio substituent .
Structural Features:
-
The electron-withdrawing aldehyde group polarizes the molecule, while the sulfur atoms introduce nucleophilic and redox-active characteristics.
-
The bis(methylthio) substitution likely enhances steric hindrance and alters solubility compared to acetaldehyde .
Physicochemical Properties
Comparative data between acetaldehyde, bis(methylthio)- and its parent compound highlight the impact of sulfur incorporation (Table 1):
Table 1: Comparative Properties of Acetaldehyde and Its Bis(methylthio) Derivative
Notable Trends:
-
The addition of methylthio groups increases molecular weight by ~208%, suggesting higher boiling points and reduced volatility compared to acetaldehyde.
-
The hydrophobic thiomethyl substituents likely decrease water solubility, favoring organic solvents like dichloromethane or toluene.
Research Gaps and Future Directions
Current literature lacks detailed studies on this compound, highlighting opportunities for:
-
Spectral Characterization: NMR (¹H, ¹³C) and IR spectroscopy to confirm structure.
-
Thermodynamic Analysis: Measurement of melting/boiling points, solubility, and partition coefficients.
-
Application Trials: Testing as a ligand in catalysis or precursor for polymeric materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume